2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzoxazole core is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-ethoxyphenylacetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxazole ring or the acetamide group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzoxazole or acetamide derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide: Contains a chlorophenyl group instead of an ethoxyphenyl group.
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide: Contains a nitrophenyl group instead of an ethoxyphenyl group.
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups provides distinct properties that can be advantageous in certain applications compared to its analogs.
Properties
Molecular Formula |
C17H16N2O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-21-13-9-7-12(8-10-13)18-16(20)11-23-17-19-14-5-3-4-6-15(14)22-17/h3-10H,2,11H2,1H3,(H,18,20) |
InChI Key |
FGXYVHWUWDYISN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.